6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
Reagents: Fluorinating agents (e.g., Selectfluor), trifluoromethylating agents (e.g., trifluoromethyl iodide)
Conditions: Typically carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) and solvent (e.g., acetonitrile).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions
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Step 1: Synthesis of Benzimidazole Core
Reagents: o-Phenylenediamine, formic acid
Conditions: Reflux in formic acid to form benzimidazole.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C9H3F7N2O |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
ZYFJXGFBLDKEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F |
Origin of Product |
United States |
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